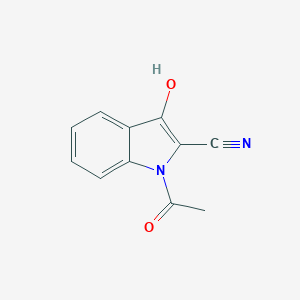
1-acetyl-3-hydroxyindole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-hydroxy-1H-indole-2-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an acetyl group, a hydroxy group, and a carbonitrile group attached to the indole ring.
Vorbereitungsmethoden
The synthesis of 1-acetyl-3-hydroxyindole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions .
Analyse Chemischer Reaktionen
1-Acetyl-3-hydroxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-hydroxy-1H-indole-2-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-acetyl-3-hydroxyindole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and carbonitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The acetyl group can also participate in acetylation reactions, affecting protein function and gene expression .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3-hydroxy-1H-indole-2-carbonitrile can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: This compound has a formyl group instead of an acetyl group and is used as a precursor for various biologically active molecules.
1H-Indole-2-carboxylic acid: This compound has a carboxyl group instead of a carbonitrile group and is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 1-acetyl-3-hydroxyindole-2-carbonitrile lies in its combination of functional groups, which provides a distinct set of chemical and biological properties .
Eigenschaften
Molekularformel |
C11H8N2O2 |
|---|---|
Molekulargewicht |
200.19g/mol |
IUPAC-Name |
1-acetyl-3-hydroxyindole-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-7(14)13-9-5-3-2-4-8(9)11(15)10(13)6-12/h2-5,15H,1H3 |
InChI-Schlüssel |
GXVBFNOSYWQDCF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C#N)O |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















